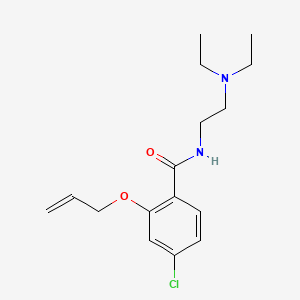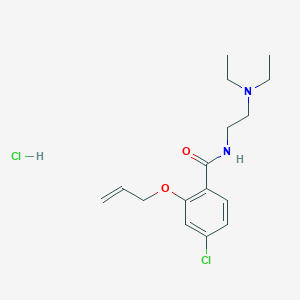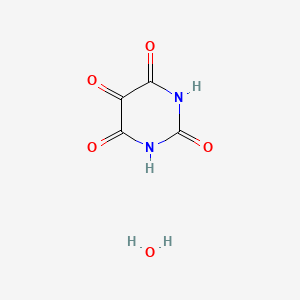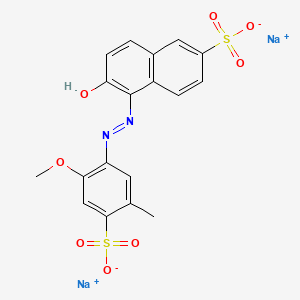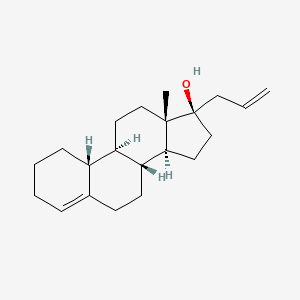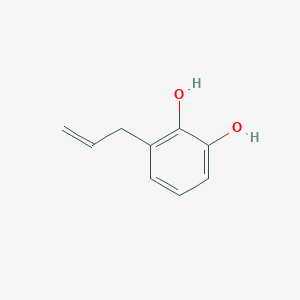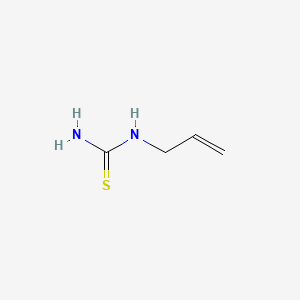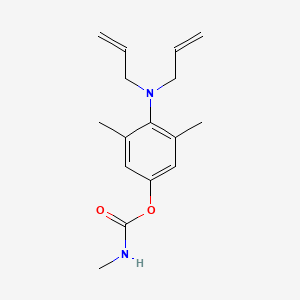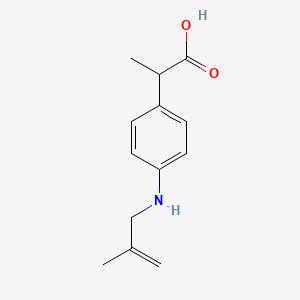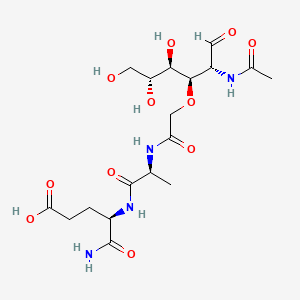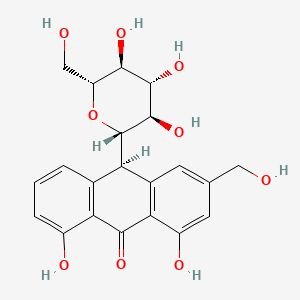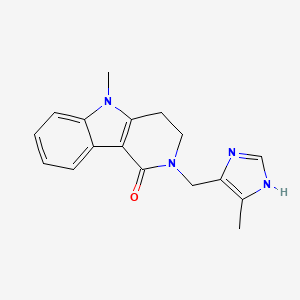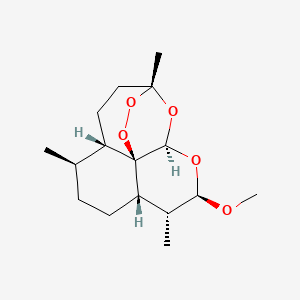![molecular formula C54H58N3O10S- B1665319 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid CAS No. 79568-96-0](/img/structure/B1665319.png)
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid
Descripción general
Descripción
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid is a combination medication primarily used to treat severe diarrhea. Atropine sulfate is an anticholinergic agent, while difenoxin is an antidiarrheal agent. The combination is designed to leverage the antidiarrheal effects of difenoxin while using atropine sulfate to discourage abuse due to its unpleasant side effects at higher doses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of atropine sulfate involves the extraction of atropine from plants like Atropa belladonna, followed by its conversion to the sulfate salt. Difenoxin is synthesized from diphenoxylate, which is a synthetic opioid derivative. The synthesis of diphenoxylate involves the reaction of pethidine with various reagents to produce the desired compound .
Industrial Production Methods
Industrial production of atropine sulfate and difenoxin involves large-scale chemical synthesis and purification processes. High-performance liquid chromatography (HPLC) is often used to ensure the purity and correct dosage of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Atropine sulfate and difenoxin undergo various chemical reactions, including:
Oxidation: Both compounds can undergo oxidation reactions, although these are not typically used in their synthesis or application.
Reduction: Reduction reactions are less common for these compounds.
Substitution: Substitution reactions are more relevant, particularly in the synthesis of difenoxin from diphenoxylate.
Common Reagents and Conditions
Common reagents used in the synthesis of these compounds include acids, bases, and organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions are atropine sulfate and difenoxin hydrochloride, which are then combined to form the final medication .
Aplicaciones Científicas De Investigación
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new antidiarrheal agents.
Biology: Studied for its effects on gastrointestinal motility and its potential interactions with other biological systems.
Medicine: Widely used in clinical settings to manage severe diarrhea, particularly in cases where other treatments have failed
Industry: Employed in the pharmaceutical industry for the production of antidiarrheal medications
Mecanismo De Acción
The mechanism of action for atropine sulfate mixture with difenoxin involves multiple pathways:
Comparación Con Compuestos Similares
Similar Compounds
Diphenoxylate: A precursor to difenoxin, also used in combination with atropine for similar therapeutic effects.
Uniqueness
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid is unique due to its combination of an anticholinergic agent and an antidiarrheal opioid. This combination not only provides effective relief from severe diarrhea but also minimizes the risk of abuse through the inclusion of atropine .
Propiedades
Número CAS |
79568-96-0 |
|---|---|
Fórmula molecular |
C54H58N3O10S- |
Peso molecular |
1101.4 g/mol |
Nombre IUPAC |
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid |
InChI |
InChI=1S/C28H28N2O2.2C17H23NO3.H2O4S/c29-22-28(24-12-6-2-7-13-24,25-14-8-3-9-15-25)18-21-30-19-16-27(17-20-30,26(31)32)23-10-4-1-5-11-23;2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h1-15H,16-21H2,(H,31,32);2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t;2*13-,14+,15?,16?; |
Clave InChI |
WYWHWJYZCHWMPC-UHFFFAOYSA-M |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)O |
SMILES isomérico |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)O |
SMILES canónico |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Atropine sulfate mixture with difenoxin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


